(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound "(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" belongs to the thiazolo-triazine-dione class, characterized by a fused heterocyclic core with a benzylidene moiety at position 2 and a benzyl substituent at position 6.
Properties
Molecular Formula |
C23H21N3O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2E)-6-benzyl-2-[(2-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H21N3O3S/c1-2-3-13-29-19-12-8-7-11-17(19)15-20-22(28)26-23(30-20)24-21(27)18(25-26)14-16-9-5-4-6-10-16/h4-12,15H,2-3,13-14H2,1H3/b20-15+ |
InChI Key |
MVASNONONMJORK-HMMYKYKNSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
Biological Activity
(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-triazine core structure that is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 398.49 g/mol. The structural uniqueness arises from the presence of both benzyl and butoxy substituents which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.49 g/mol |
| IUPAC Name | (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione |
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit significant anticancer properties. Research published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo-triazine compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
Case Study:
A study involving a series of thiazolo-triazine derivatives showed that one compound exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7). The mechanism was attributed to the downregulation of Bcl-2 and upregulation of Bax proteins leading to mitochondrial dysfunction and subsequent apoptosis .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Case Study:
In a comparative analysis of various thiazole derivatives, (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .
The proposed mechanisms for the biological activities of (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione include:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.
- Mitochondrial Dysfunction: Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.
- Membrane Disruption: Interaction with lipid membranes causing permeability changes.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations
Substituent Effects: Position 6: The benzyl group in the target compound and enhances lipophilicity compared to methyl () or furan-based substituents (). Benzylidene Substituents: Alkoxy groups (butoxy, ethoxy, propoxy) improve solubility, while electron-withdrawing groups (e.g., 4-cyano in 11b) may enhance stability or binding specificity .
Isomerism (E vs. Z) :
- The E-configuration in the target compound and likely results in a less sterically hindered structure compared to Z-isomers (e.g., ), which may adopt a folded conformation. This could influence intermolecular interactions and crystallinity, as seen in the higher melting point of Z-isomer 11a (243–246°C) .
Synthesis and Yields :
- Yields for analogues range from 57–68%, suggesting moderate synthetic feasibility. The condensation of aldehydes with thiouracil derivatives () is a common method, applicable to the target compound .
Spectral Characteristics :
- IR : CN stretches (~2200 cm⁻¹) and NH bands (~3200–3400 cm⁻¹) are consistent across analogues.
- NMR : Aromatic protons and substituent-specific signals (e.g., allyloxy protons in ) provide structural confirmation .
Implications for Research
- Drug Design : The 2-butoxy group in the target compound may balance lipophilicity and solubility, advantageous for membrane permeability. Comparative studies with (Z-isomer) could clarify stereochemical impacts on bioactivity.
- Structure-Activity Relationships (SAR) : The lack of biological data in the evidence limits direct SAR conclusions. However, substituent trends (e.g., electron-rich vs. electron-deficient benzylidene groups) align with strategies for optimizing acetylcholinesterase inhibition or neuroprotection, as seen in unrelated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
